molecular formula C12H15NO4 B14014415 2-Amino-3-(4-methylphenyl)pentanedioic acid CAS No. 36727-95-4

2-Amino-3-(4-methylphenyl)pentanedioic acid

Cat. No.: B14014415
CAS No.: 36727-95-4
M. Wt: 237.25 g/mol
InChI Key: CFWLEPZDEPWODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-methylphenyl)pentanedioic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylphenyl)pentanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, followed by the addition of ammonia to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylbenzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)pentanedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring may also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methyl group.

    2-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-Amino-3-(4-methylphenyl)pentanedioic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs.

Properties

CAS No.

36727-95-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)pentanedioic acid

InChI

InChI=1S/C12H15NO4/c1-7-2-4-8(5-3-7)9(6-10(14)15)11(13)12(16)17/h2-5,9,11H,6,13H2,1H3,(H,14,15)(H,16,17)

InChI Key

CFWLEPZDEPWODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.